Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol . This compound features a piperidine ring substituted with a benzyl group and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and thiophene groups under controlled conditions. One common method involves the condensation of benzyl chloride with 2-(thiophen-3-yl)piperidine-1-carboxylate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group or to modify the thiophene ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene ring structure.
Piperidine Derivatives: Compounds such as 1-benzylpiperidine and 4-(3-thiophen-2-yl)piperidine-1-carboxylate are structurally related.
Uniqueness
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a benzyl group, a thiophene ring, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a thiophene moiety. The presence of these functional groups is significant for its interaction with biological targets. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiophene ring enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, the piperidine structure is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, the structural similarity suggests potential antimicrobial effects.
Anticancer Potential
Research into piperidine derivatives has revealed promising anticancer activities. For example, certain analogues demonstrated cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor growth . this compound may exhibit similar properties due to its structural characteristics.
Study on Piperidine Derivatives
A study focused on synthesizing various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity . The findings suggested that introducing different substituents could significantly impact the compound's efficacy against targeted diseases.
Properties
Molecular Formula |
C17H19NO2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl 2-thiophen-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO2S/c19-17(20-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-21-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
InChI Key |
JECHQGWXYLFROY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CSC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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